molecular formula C12H8O4S B1297865 Dibenzo[b,d]furan-2-sulfonic acid CAS No. 83863-63-2

Dibenzo[b,d]furan-2-sulfonic acid

Cat. No.: B1297865
CAS No.: 83863-63-2
M. Wt: 248.26 g/mol
InChI Key: JANFYPHFIPGYTQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-sulfonic acid is an aromatic heterocyclic compound with the molecular formula C12H8O4S. It consists of two benzene rings fused to a central furan ring, with a sulfonic acid group attached at the second position.

Mechanism of Action

Target of Action

Dibenzo[b,d]furan-2-sulfonic acid is a complex organic compound with the molecular formula C12H8O4S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission . This suggests that this compound might interact with its targets in a similar manner, but more research is required to confirm this.

Biochemical Pathways

It’s known that dibenzo[b,d]furan derivatives can be involved in the generation of phosphorescent emissions . This suggests that this compound might affect similar pathways, but further studies are needed to confirm this.

Pharmacokinetics

It’s known that this compound has a high thermal stability , which might influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It’s known that dibenzo[b,d]furan derivatives can generate phosphorescent emissions . This suggests that this compound might have similar effects, but further studies are needed to confirm this.

Action Environment

It’s known that this compound has a high thermal stability , suggesting that it might be resistant to changes in temperature. More research is needed to understand how other environmental factors might influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-2-sulfonic acid typically involves the sulfonation of dibenzofuran. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually performed under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

Dibenzo[b,d]furan-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Dibenzofuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    Benzofuran: Contains only one benzene ring fused to a furan ring, resulting in different chemical properties.

    Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran, leading to different reactivity.

Uniqueness: This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

dibenzofuran-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFYPHFIPGYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232760
Record name Dibenzofuran-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-63-2
Record name 2-Dibenzofuransulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran-2-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-2-sulphonic acid
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